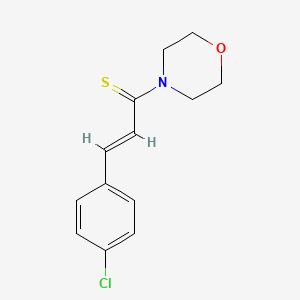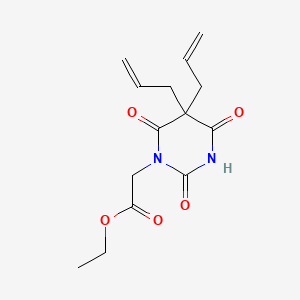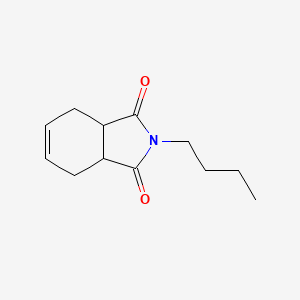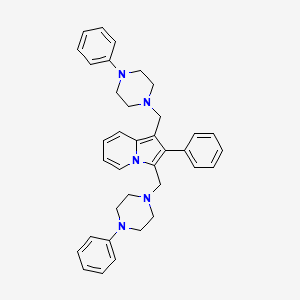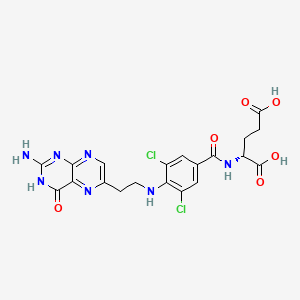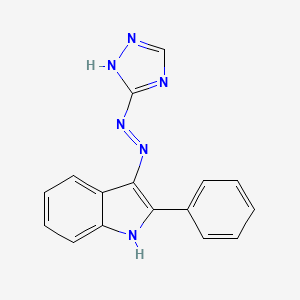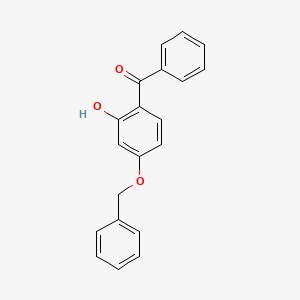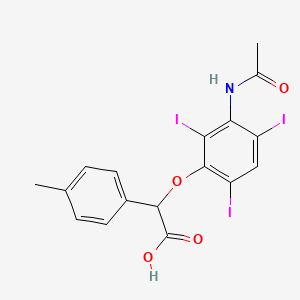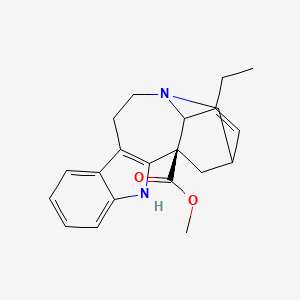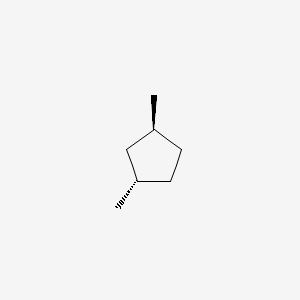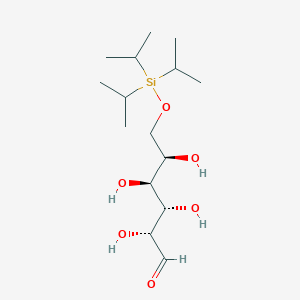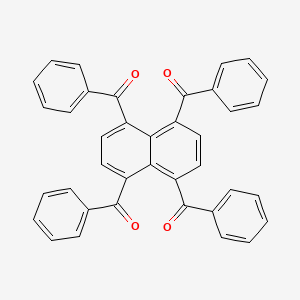
1,4,5,8-Tetrabenzoyl-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetrabenzoyl-naphthalene is an organic compound with the molecular formula C38H24O4 It is a derivative of naphthalene, where four benzoyl groups are attached to the 1, 4, 5, and 8 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrabenzoyl-naphthalene can be synthesized through the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows:
Starting Materials: Naphthalene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of benzoyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours.
The reaction yields this compound as a crystalline solid, which can be purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrabenzoyl-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used in the presence of catalysts like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4,5,8-Tetrabenzoyl-naphthalene has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic semiconductors and photovoltaic devices.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biomedical Research: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and diagnostic applications.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetrabenzoyl-naphthalene involves its interaction with molecular targets through its conjugated π-electron system. This interaction can lead to the formation of charge-transfer complexes, which play a crucial role in its electronic and optical properties. The compound’s ability to undergo redox reactions also contributes to its functionality in various applications.
Comparison with Similar Compounds
1,4,5,8-Tetrabenzoyl-naphthalene can be compared with other similar compounds, such as:
1,4,5,8-Naphthalene tetracarboxylic dianhydride: This compound is used in the synthesis of polyimides and organic semiconductors. It has a similar naphthalene core but with carboxylic anhydride groups instead of benzoyl groups.
1,4,5,8-Naphthalene tetracarboxylic diimide: Known for its use in organic electronics and as a building block for supramolecular assemblies. It has imide groups attached to the naphthalene ring.
1,4,5,8-Tetrahydroxynaphthalene: This compound is a precursor in the biosynthesis of various natural products and has hydroxyl groups attached to the naphthalene ring.
The uniqueness of this compound lies in its benzoyl groups, which impart distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
13638-83-0 |
|---|---|
Molecular Formula |
C38H24O4 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
phenyl-(4,5,8-tribenzoylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)29-21-22-31(37(41)27-17-9-3-10-18-27)34-32(38(42)28-19-11-4-12-20-28)24-23-30(33(29)34)36(40)26-15-7-2-8-16-26/h1-24H |
InChI Key |
AHXIPWMNLOHFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C(C3=C(C=C2)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
